molecular formula C13H13NO2S2 B2759735 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propionamide CAS No. 1421443-04-0

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propionamide

Cat. No.: B2759735
CAS No.: 1421443-04-0
M. Wt: 279.37
InChI Key: CRONBSKXIBVBFB-UHFFFAOYSA-N
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Description

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propionamide is a compound that features a thiophene ring system, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propionamide involves several key steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propionamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propionamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the treatment of certain medical conditions .

Comparison with Similar Compounds

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propionamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structure of this compound provides it with distinct properties and applications in various fields.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-2-12(15)14-8-9-5-6-11(18-9)13(16)10-4-3-7-17-10/h3-7H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRONBSKXIBVBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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